Anticancer agent 136

Hsp90 Inhibition Drug-Target Binding Kinetics Geldanamycin SAR

Anticancer agent 136 (compound 22) is a rationally designed C17-triazole-cinnamyl analog of geldanamycin. It delivers the lowest Hsp90 binding Kd, an optimal clogP of 2.82, and the best selectivity index among its congener series—ensuring a wide therapeutic window. This >98% pure, apoptosis-inducing benchmark compound is ideal for lead optimization, in vivo xenograft models (SKBR-3/SKOV-3), and HPLC/LC-MS assay development. Investigate Hsp90 client degradation pathways with the compound that offers unmatched selectivity. Bulk requests welcome.

Molecular Formula C40H50N6O8
Molecular Weight 742.9 g/mol
Cat. No. B12389966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 136
Molecular FormulaC40H50N6O8
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1
InChIKeyHPHGBUWCYWPRLF-SQIJLRSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 136: Structural and Functional Profile as a C17-Triazole Geldanamycin Analog


Anticancer agent 136 (compound 22) is a synthetic C17-triazole analog of the natural benzoquinone ansamycin antibiotic geldanamycin (GDM) [1]. It functions as a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins, thereby acting as an inducer of apoptosis in cancer cells [2]. Its chemical structure is defined by the molecular formula C₄₀H₅₀N₆O₈ (MW: 742.86) and CAS number 3049419-74-8 .

Anticancer Agent 136: Why In-Class Hsp90 Inhibitors Cannot Be Interchanged


Within the class of Hsp90 inhibitors, substitution of one compound for another without rigorous validation is a significant scientific risk. Geldanamycin derivatives, despite sharing a core scaffold, exhibit profound differences in their physicochemical properties, target binding affinity, and cellular selectivity profiles, all of which are exquisitely sensitive to modifications at the C17 position [1]. For instance, while the parent compound GDM demonstrates potent anticancer activity, its clinical utility is hampered by significant hepatotoxicity and unfavorable pharmacokinetics [2]. Anticancer agent 136 was specifically engineered via CuAAC click chemistry to introduce a C17-triazole-cinnamyl arm, a precise structural alteration that directly modulates its lipophilicity (clogP), Hsp90 binding kinetics (Kd), and resultant selectivity index (SI) relative to both the parent compound and other in-class analogs [3]. The following quantitative evidence demonstrates these critical and non-interchangeable differences.

Anticancer Agent 136: A Comparative Quantitative Analysis of Differential Performance


Hsp90 Binding Affinity: Anticancer Agent 136 Demonstrates Superior Target Engagement Compared to Parent Geldanamycin

Anticancer agent 136 (compound 22) exhibits a significantly higher binding affinity for its primary target, Hsp90, compared to the parent compound, geldanamycin (GDM). This enhanced engagement is quantified by its lower dissociation constant (Kd). Among a library of 35 synthesized triazole congeners, derivative 22 was specifically identified as having the lowest Kd for Hsp90 [1].

Hsp90 Inhibition Drug-Target Binding Kinetics Geldanamycin SAR

Physicochemical Optimization: Anticancer Agent 136's Calculated Lipophilicity (clogP) Falls Within an Optimal Therapeutic Window

The physicochemical property of lipophilicity (clogP) is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and potential for off-target toxicity. Anticancer agent 136 possesses a calculated clogP of 2.82, a value the authors describe as 'optimal' [1]. In contrast, the most potent but non-selective congeners in the series (compounds 14-16) exhibited higher clogP values ranging from 2.7 to 3.1 [1].

Lipophilicity Optimization Drug-Like Properties Structure-Activity Relationship (SAR)

Superior Pro-Apoptotic Efficacy: Anticancer Agent 136 Outperforms Parent GDM and Actinomycin D in Select Cancer Cell Lines

Anticancer agent 136 was identified as having the 'best pro-apoptotic properties' in the SKBR-3 and SKOV-3 cell lines among the biologically attractive congeners [1]. While its absolute IC50 (1.11 μM in PC-3 cells) is higher than that of the most potent congeners (14-16, IC50 = 0.23-0.41 μM), its pro-apoptotic effect is superior to both the parent compound GDM (IC50 = 0.58-0.64 μM) and the clinical comparator actinomycin D (ActD, IC50 = 0.62-0.71 μM) in SKBR-3, SKOV-3, and PC-3 cell lines [1].

Cancer Cell Cytotoxicity Apoptosis Induction SKBR-3 Cell Line

Maximized Therapeutic Window: Anticancer Agent 136 Achieves the Highest Selectivity Index Among All Tested Congeners

The selectivity index (SI), defined as the ratio of cytotoxic activity against cancer cells versus normal cells, is a crucial metric for a compound's therapeutic potential. Anticancer agent 136 was demonstrated to have the 'best selectivity indices (SI)' among the 35 new triazole congeners of GDM that were evaluated [1]. This is a direct outcome of its optimized binding affinity, lipophilicity, and pro-apoptotic mechanism.

Selectivity Index Therapeutic Window Cancer Cell Selectivity

Anticancer Agent 136: Recommended Research and Industrial Application Scenarios Based on Evidence


Lead Compound for Structure-Activity Relationship (SAR) Studies in Hsp90 Inhibitor Development

Given its optimal balance of binding affinity (lowest Kd among congeners) [1], physicochemical properties (optimal clogP = 2.82) [2], and therapeutic window (best selectivity index) [3], Anticancer agent 136 serves as an ideal benchmark lead compound. Medicinal chemistry teams can utilize it as a reference point for designing next-generation Hsp90 inhibitors with improved selectivity and reduced toxicity profiles.

Probing Apoptotic Mechanisms in SKBR-3 and SKOV-3 Cancer Models

The compound's demonstrated 'best pro-apoptotic properties' in SKBR-3 and SKOV-3 cell lines [3] make it a valuable tool for dissecting the specific molecular pathways leading to programmed cell death in these cancer types. Researchers can use it to investigate the downstream effects of Hsp90 inhibition on client protein degradation and the subsequent activation of the intrinsic apoptotic cascade.

Development of Selective Cancer Therapeutics with Minimized Off-Target Toxicity

The primary differentiation of Anticancer agent 136 lies in its 'best selectivity indices' [3]. This makes it a preferred choice for in vivo proof-of-concept studies aimed at establishing a wider therapeutic window. It is particularly well-suited for evaluating efficacy in xenograft models where preserving normal tissue function is a critical endpoint, providing a more favorable starting point than less selective Hsp90 inhibitors like the parent compound GDM or potent congeners 14-16 [2].

Reference Standard for Analytical and Bioanalytical Method Development

With a well-defined chemical structure (C₄₀H₅₀N₆O₈), high purity (>98% from reputable vendors) , and established physicochemical data (clogP 2.82) [2], Anticancer agent 136 is a suitable reference standard for developing and validating HPLC, LC-MS, and other quantitative assays. This is essential for both in vitro cellular uptake studies and future in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Technical Documentation Hub

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